molecular formula C23H24N2O4 B11504819 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No.: B11504819
M. Wt: 392.4 g/mol
InChI Key: RRIKHLGRDIPPBL-UHFFFAOYSA-N
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Description

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group, a carbonyl group, and a methoxy group attached to the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2,5-dimethylphenyl)piperazine. This can be achieved by reacting 2,5-dimethylaniline with piperazine in the presence of a suitable catalyst under reflux conditions.

    Coupling with Chromen-2-one: The piperazine derivative is then coupled with 8-methoxy-2H-chromen-2-one. This step often involves the use of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives where the carbonyl group is reduced.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving inflammation and microbial infections .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The piperazine ring and the chromen-2-one core are key structural features that enable the compound to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. For instance, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one lies in its specific substitution pattern and the combination of the piperazine and chromen-2-one moieties

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one

InChI

InChI=1S/C23H24N2O4/c1-15-7-8-16(2)19(13-15)24-9-11-25(12-10-24)22(26)18-14-17-5-4-6-20(28-3)21(17)29-23(18)27/h4-8,13-14H,9-12H2,1-3H3

InChI Key

RRIKHLGRDIPPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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